molecular formula C20H19N5O3 B10933171 3-[1',5'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol

3-[1',5'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol

Cat. No.: B10933171
M. Wt: 377.4 g/mol
InChI Key: SMFBZKWVKOHAEQ-UHFFFAOYSA-N
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Description

3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a phenol group, a nitrophenyl group, and a dimethylpyrazolyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a base to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is unique due to its specific substitution pattern and functional groups. Similar compounds include:

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-[3-(1,5-dimethylpyrazol-4-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol

InChI

InChI=1S/C20H19N5O3/c1-13-18(12-21-23(13)2)20-11-19(14-4-3-5-17(26)10-14)22-24(20)15-6-8-16(9-7-15)25(27)28/h3-10,12,20,26H,11H2,1-2H3

InChI Key

SMFBZKWVKOHAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O

Origin of Product

United States

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